molecular formula C9H14Cl2N2O2 B1529076 6-[(Dimethylamino)methyl]pyridine-3-carboxylic acid dihydrochloride CAS No. 1803610-90-3

6-[(Dimethylamino)methyl]pyridine-3-carboxylic acid dihydrochloride

Cat. No. B1529076
M. Wt: 253.12 g/mol
InChI Key: KSLCLKHECFEZAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(Dimethylamino)methyl]pyridine-3-carboxylic acid dihydrochloride, also known as DMAC, is a compound that has gained significant attention in various scientific research fields due to its unique properties. It has a molecular formula of C9H14Cl2N2O2 and a molecular weight of 253.13 g/mol .


Molecular Structure Analysis

The molecular structure of 6-[(Dimethylamino)methyl]pyridine-3-carboxylic acid dihydrochloride is represented by the formula C9H14Cl2N2O2 . Unfortunately, the search results do not provide a detailed structural analysis of this compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-[(Dimethylamino)methyl]pyridine-3-carboxylic acid dihydrochloride include a molecular weight of 253.13 g/mol . The boiling point and storage conditions are not specified in the search results .

Scientific Research Applications

Supramolecular Chemistry

Subheading: Supramolecular Adducts of Pyridine Derivatives

Research into the cocrystallization of pyridine derivatives with carboxylic acids has led to the discovery of seven supramolecular adducts. These compounds have been characterized by X-ray diffraction, IR, and elemental analysis. Their structural and supramolecular aspects, interpreted through various bonding interactions (e.g., N-H...O, N-H...N, and others), reveal a complex balance of weak nonbonding interactions contributing to the stabilization and formation of high-dimensional structures. This exploration into the supramolecular chemistry of pyridine derivatives highlights their potential for creating intricate molecular assemblies (Fang et al., 2020).

Organic Synthesis

Subheading: Advances in Carboxylic Acid Esterification

In the realm of organic synthesis, pyridine derivatives have been utilized as catalysts for the acylation of inert alcohols and phenols under base-free conditions. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride has been employed as a recyclable catalyst, showcasing its efficiency in forming N-acyl-4-(N',N'-dimethylamino)pyridine chloride, a key intermediate in these reactions. This demonstrates the versatility of pyridine derivatives in facilitating organic transformations, including the synthesis of carboxylic esters and lactones with high yields and chemoselectivities (Liu et al., 2014).

Antimicrobial Research

Subheading: Antimicrobial Applications of Pyridine Derivatives

A series of novel pyrimidine-5-carboxylic acids, synthesized from pyridine derivatives, exhibited significant antimicrobial activity. This research underscores the potential of pyridine-based compounds in developing new antimicrobial agents. The structure-activity relationship study, facilitated by these compounds, could lead to novel treatments for microbial infections (Shastri & Post, 2019).

properties

IUPAC Name

6-[(dimethylamino)methyl]pyridine-3-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c1-11(2)6-8-4-3-7(5-10-8)9(12)13;;/h3-5H,6H2,1-2H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLCLKHECFEZAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC=C(C=C1)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(Dimethylamino)methyl]pyridine-3-carboxylic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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